

4-Bromophenoxytriisopropylsilane-13C6

chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromophenoxytriisopropylsilane-13C6

Cat. No.: B15556112

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties of **4-Bromophenoxytriisopropylsilane-13C6**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Bromophenoxytriisopropylsilane-13C6**. Given the specialized nature of this isotopically labeled compound, publicly available experimental data is limited. Therefore, this document combines information on the unlabeled analogue with established chemical principles to offer a thorough resource for laboratory professionals.

Core Chemical Identity and Properties

4-Bromophenoxytriisopropylsilane-13C6 is the isotopically labeled version of 4-Bromophenoxytriisopropylsilane, containing six carbon-13 isotopes in the phenyl ring. This labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays, particularly in pharmacokinetic and drug metabolism studies. The triisopropylsilyl (TIPS) group provides significant steric hindrance, enhancing the compound's stability.

Table 1: Physicochemical Properties of 4-Bromophenoxytriisopropylsilane (Unlabeled Analogue)

Property	Value
Molecular Formula	C ₁₅ H ₂₅ BrOSi
Molecular Weight	329.35 g/mol
Accurate Mass	328.0858 u
Appearance	Clear, colorless oil
Boiling Point (Predicted)	312.5 ± 25.0 °C
Density	1.159 g/mL at 25 °C
Refractive Index	n _{20/D} 1.522
Flash Point	>110 °C
Solubility	Soluble in Chloroform, Methanol
Storage	Refrigerator

Table 2: Predicted Physicochemical Properties of **4-Bromophenoxytriisopropylsilane-13C6**

Property	Predicted Value	Rationale
Molecular Formula	$^{13}\text{C}_6\text{C}_9\text{H}_{25}\text{BrOSi}$	Incorporation of six ^{13}C atoms
Molecular Weight	335.304 g/mol [1] [2]	Increased mass from six ^{13}C isotopes
Accurate Mass	334.106 u [1] [2]	Based on the precise mass of ^{13}C
Appearance	Clear, colorless oil	Isotopic labeling does not affect physical appearance
Boiling Point	~312.5 °C	Negligible change expected from isotopic labeling
Density	Slightly > 1.159 g/mL	Minor increase due to higher mass
Solubility	Soluble in Chloroform, Methanol	Unaffected by isotopic substitution

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and purification of **4-Bromophenoxytriisopropylsilane-13C6**, based on standard methods for the silylation of phenols.

Synthesis of 4-Bromophenoxytriisopropylsilane-13C6

This procedure starts with commercially available 4-Bromo-[$^{13}\text{C}_6$]phenol.

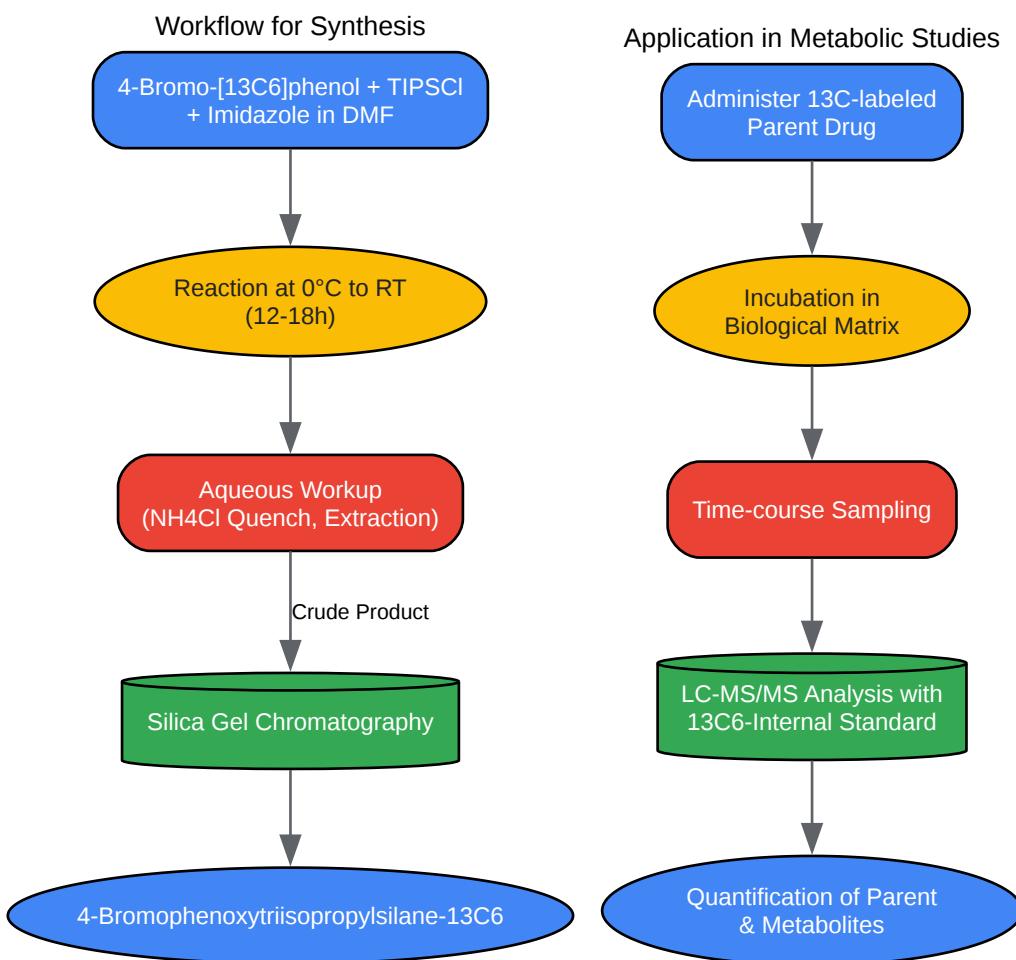
Materials:

- 4-Bromo-[$^{13}\text{C}_6$]phenol
- Triisopropylsilyl chloride (TIPSCl)
- Imidazole
- Anhydrous N,N-Dimethylformamide (DMF)

- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

- Under an inert atmosphere (e.g., Argon), dissolve 4-Bromo-[¹³C₆]phenol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF in a flame-dried flask.
- Cool the reaction mixture to 0 °C using an ice bath.
- Add triisopropylsilyl chloride (1.2 eq.) dropwise to the stirred solution.
- Allow the reaction to slowly warm to room temperature and continue stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench it by pouring the mixture into a separatory funnel containing diethyl ether and saturated aqueous NH₄Cl.
- Separate the layers and extract the aqueous phase three times with diethyl ether.
- Combine the organic extracts and wash sequentially with water and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
- Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.


- Combine the pure fractions and remove the solvent in vacuo to yield **4-Bromophenoxytriisopropylsilane-13C6**.

Proposed Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the structure and isotopic incorporation.
- Mass Spectrometry (MS): To verify the molecular weight and isotopic enrichment.
- Infrared (IR) Spectroscopy: To identify functional groups, particularly the Si-O-C bond.

Visualized Experimental and Application Workflows

The following diagrams illustrate the synthesis process and a primary application of this labeled compound.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-BROMOPHENOXY)-TERT-BUTYLDIMETHYLSILANE(67963-68-2) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Bromophenoxytriisopropylsilane | 193966-77-7 [amp.chemicalbook.com]
- To cite this document: BenchChem. [4-Bromophenoxytriisopropylsilane-13C6 chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556112#4-bromophenoxytriisopropylsilane-13c6-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com